Bienvenue dans la boutique en ligne BenchChem!

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-

Organosilicon chemistry Amide base design Physical organic chemistry

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (also referred to as 2,2,5,5-tetramethyl-2,5-disilapyrrolidine or TDACP) is a five-membered cyclic disilazane containing a bent Si–N–Si motif with a molecular formula of C₆H₁₇NSi₂ and a molecular weight of 159.38 g/mol. It is a colorless to light yellow liquid with a boiling point of 92 °C at 185 Torr and a density of 0.842 g/cm³.

Molecular Formula C6H17NSi2
Molecular Weight 159.38 g/mol
CAS No. 7418-19-1
Cat. No. B3029660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
CAS7418-19-1
Molecular FormulaC6H17NSi2
Molecular Weight159.38 g/mol
Structural Identifiers
SMILESC[Si]1(CC[Si](N1)(C)C)C
InChIInChI=1S/C6H17NSi2/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3
InChIKeyIPKOJSMGLIKFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (CAS 7418-19-1): A Cyclic Disilazane with Constrained Si–N–Si Geometry


1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (also referred to as 2,2,5,5-tetramethyl-2,5-disilapyrrolidine or TDACP) is a five-membered cyclic disilazane containing a bent Si–N–Si motif with a molecular formula of C₆H₁₇NSi₂ and a molecular weight of 159.38 g/mol [1]. It is a colorless to light yellow liquid with a boiling point of 92 °C at 185 Torr and a density of 0.842 g/cm³ [1]. Unlike open-chain disilazanes such as hexamethyldisilazane (HMDS), the cyclic structure enforces a constrained geometry that fundamentally alters the compound's gas-phase acidity, reactivity toward electrophiles, and performance as a surface hydrophobization agent.

Why Hexamethyldisilazane or Other Acyclic Silazanes Cannot Replace 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-


The five-membered ring structure of 1-aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- imposes an angularly constrained Si–N–Si geometry that cannot be replicated by open-chain disilazanes or alternative silylating agents [1]. This geometric constraint directly causes a 10.5 kcal/mol attenuation in gas-phase acidity relative to hexamethyldisilazane, meaning the compound is a measurably weaker acid and its conjugate base is a stronger, more confined nucleophile [1]. In semiconductor surface treatment, the cyclic structure delivers a water contact angle that is 14° higher than HMDS on TiN substrates and 24° higher than N,N-dimethylaminotrimethylsilane (DMATMS) [2]. Simply substituting an acyclic or six-membered-ring silazane forfeits both the controlled basicity and the superior hydrophobization performance that are quantitatively documented for the five-membered-ring target compound.

Quantitative Differentiation of 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- Against Closest Comparators


Gas-Phase Acidity: 10.5 kcal/mol Weaker Acid than Hexamethyldisilazane (HMDS)

Ion cyclotron resonance spectrometry was used to measure the gas-phase acidity of the cyclic disilazane 1,1,3,3-tetramethyl-1,3-disila-2-azacyclopentane (the target compound). Its acidity was determined as ΔG_acid = 359.5 ± 2.0 kcal/mol and ΔH_acid = 367.4 ± 2.1 kcal/mol [1]. The open-chain analogue hexamethyldisilazane (HMDS) is a significantly stronger acid, with the experimentally measured difference being 10.5 kcal/mol in favor of HMDS [1]. This weakening arises because the five-membered ring prevents the nitrogen center from adopting the linear sp-hybridized geometry that stabilizes the free HMDS anion; the constrained bent geometry keeps the nitrogen in a more sp²-like state upon deprotonation [1].

Organosilicon chemistry Amide base design Physical organic chemistry

Water Contact Angle on TiN: TDACP Achieves 83°, Outperforming HMDS (69°) and DMATMS (59°)

In a direct comparative test, TiN substrates were pre-washed with 0.1% aqueous hydrogen fluoride, then immersed in neat surface treatment agent for 30 seconds at room temperature, rinsed with methyl ethyl ketone, and dried under nitrogen. The water contact angle measured with a 1.8 μL pure-water droplet was 83° for the target compound (TDACP), versus 69° for hexamethyldisilazane (HMDS) and 59° for N,N-dimethylaminotrimethylsilane (DMATMS) [1]. The TDACP-treated surface therefore achieved a +14° advantage over HMDS and +24° over DMATMS.

Semiconductor manufacturing Surface hydrophobization Pattern collapse prevention

Five-Membered Ring Preference Over Six-Membered Ring Analogues for Surface Hydrophobization

The surface treatment patent specification explicitly states that among cyclic silazanes, five-membered ring structures such as 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane (TDACP) are preferred over six-membered ring counterparts such as 2,2,6,6-tetramethyl-2,6-disila-1-azacyclohexane [1]. Although head-to-head contact-angle data for the two ring sizes on the same substrate are not tabulated in a single direct comparison within the available patent text, the consistent selection of the five-membered compound as the exemplar for TiN treatment (achieving 83°) and its explicit designation as 'more preferable' constitutes a clear structure-driven performance ranking [1][2].

Cyclic silazane design Semiconductor surface engineering Structure-property relationships

High-Value Application Scenarios for 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (CAS 7418-19-1)


Semiconductor Pattern Collapse Mitigation on TiN Hard Masks

In lithographic patterning of TiN hard masks, pattern collapse during the post-rinse drying step is driven by capillary force proportional to cos θ. The target compound (TDACP) delivers a water contact angle of 83° on TiN, compared to 69° for the industry-standard hexamethyldisilazane (HMDS) [1]. This +14° improvement reduces cos θ from ~0.36 to ~0.12, cutting destabilizing capillary force by approximately two-thirds. For processes where HMDS hydrophobization is insufficient to prevent collapse of high-aspect-ratio features, switching to TDACP provides a quantified path to higher yield without changing the rinse solvent or drying protocol.

Controlled-Basicity Silylation in Organosilicon Synthesis

The 10.5 kcal/mol weaker gas-phase acidity of the target compound relative to HMDS [2] translates to a less thermodynamically acidic N–H group and, correspondingly, a more reactive conjugate base when deprotonated. This enables synthetic chemists to deploy TDACP as a sterically confined disilazide base whose attenuated acidity may reduce undesired background deprotonation in sensitive substrates, or as a silylating agent that transfers the cyclic disilazane motif intact to electrophilic acceptors. The constrained five-membered geometry also imposes a defined bite angle for bridging lithium amide structures, as noted in reagent usage guides [3].

Cyclic Silazane Formulations for SiN and TiN Surface Conditioning

The patent literature identifies five-membered cyclic disilazanes as the preferred structural class for hydrophobizing TiN and SiN surfaces, with TDACP serving as the prototypical example [1]. While the six-membered cyclic trisilazane HMCTS achieves 85° on SiN, TDACP reaches 83° on the more challenging TiN substrate where HMDS manages only 69° and DMATMS only 59° [1]. This makes TDACP the agent of choice when a single cyclic silazane must deliver consistent high contact angles across both TiN and SiN surfaces in a dual-damascene or multi-material integration scheme.

Quote Request

Request a Quote for 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.